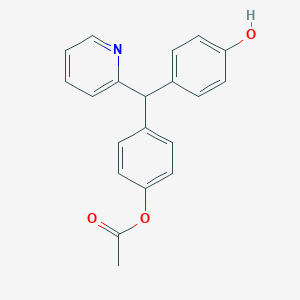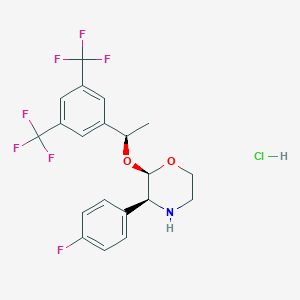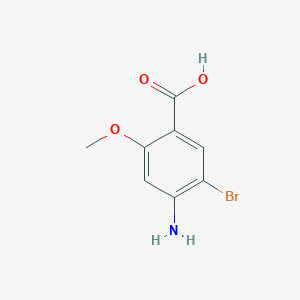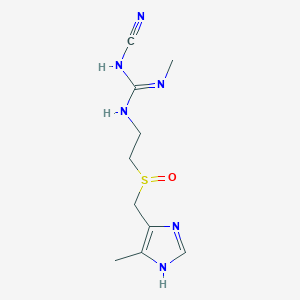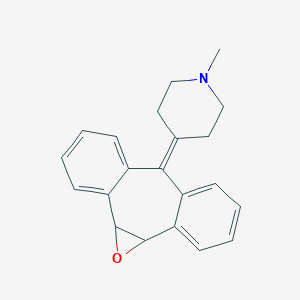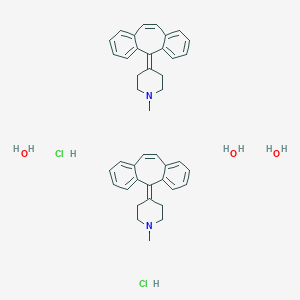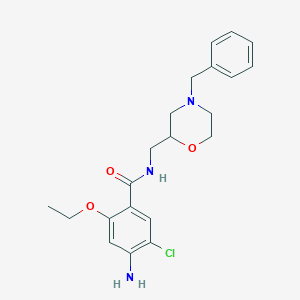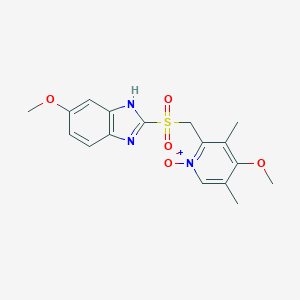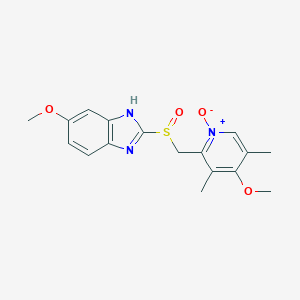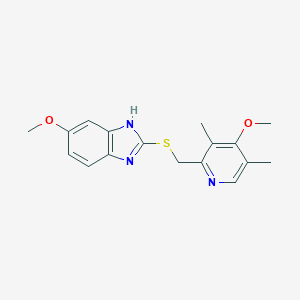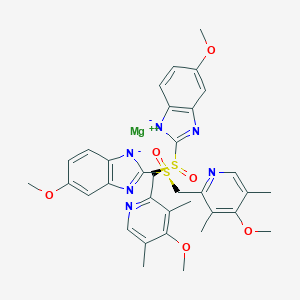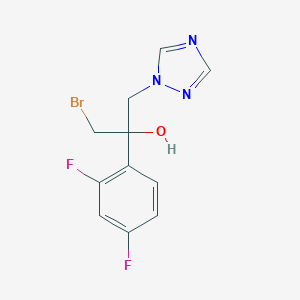![molecular formula C14H13N3OS B194824 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one CAS No. 131926-97-1](/img/structure/B194824.png)
2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one
Descripción general
Descripción
The compound “2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring system . Benzimidazoles are important heterocyclic compounds with a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature to yield a related compound .Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has shown that derivatives of 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one exhibit potent antibacterial properties. For instance, a study found that certain compounds within this group displayed strong antibacterial potency against the gastric pathogen Helicobacter pylori, including strains resistant to other treatments. These compounds were noted for their selective activity and minimal inhibition concentration values, highlighting their potential as novel anti-Helicobacter pylori agents (Carcanague et al., 2002).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of benzimidazole derivatives carrying the pyridine moiety. One study described the synthesis of various benzimidazole derivatives and their structural characterization through IR and NMR spectra. This indicates ongoing research in the field of organic chemistry to explore the properties and potential applications of these compounds (Prasad et al., 2018).
Antiprotozoal Activity
Compounds related to 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one have been synthesized and tested for their antiprotozoal activity. One such study synthesized a series of benzimidazole derivatives and found that they displayed significant activity against various protozoa, including Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These findings suggest a potential use of these compounds in treating diseases caused by these protozoans (Pérez‐Villanueva et al., 2013).
Catalytic and Pharmaceutical Applications
Other studies have explored the catalytic and pharmaceutical applications of benzimidazole derivatives. For example, a study focused on the synthesis and pharmacological screening of benzimidazole derivatives for anti-inflammatory activity, suggesting potential therapeutic applications (Manjula et al., 2011). Additionally, research into the synthesis and characterization of Ni(II) and Hg(II) N-heterocyclic carbene complexes with benzimidazole-functionalization indicated their efficiency as catalysts for Friedel–Crafts alkylations, highlighting their significance in synthetic chemistry (Huang et al., 2011).
Direcciones Futuras
The future directions for research on “2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The synthesis of new derivatives and evaluation of their biological activities could also be a promising area of research .
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-12(15-7-6-13(9)18)8-19-14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUITAYVZUVEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)CSC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597493 | |
| Record name | 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one | |
CAS RN |
131926-97-1 | |
| Record name | 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one](/img/structure/B194743.png)
